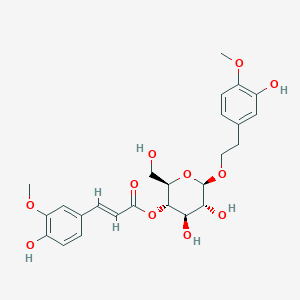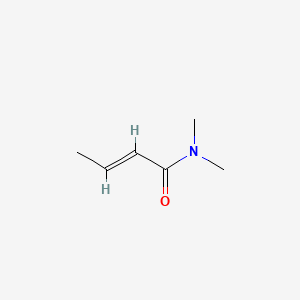
Cyclopenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenin is a benzodiazepine alkaloid and a natural product commonly available from strains . It is derived from plant sources for phytochemical screening, metabolomics, biochemical, and drug discovery research .
Synthesis Analysis
Cyclopenin could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .
Molecular Structure Analysis
Cyclopenin contains a total of 39 bonds; 25 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amide (aliphatic) .
Chemical Reactions Analysis
Cyclopenin shows selective inhibition against acetylcholinesterase (AChE) and anti-inflammatory activity . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
Physical And Chemical Properties Analysis
Cyclopenin has a molecular weight of 294.3 and a formula of C17H14N2O3 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .
科学的研究の応用
Potential SARS-CoV-2 Mpro Inhibitors
Cyclopenin analogues have been identified as potential inhibitors of SARS-CoV-2 Mpro, the main viral protease . These analogues were isolated from Penicillium citrinum and showed potential inhibition of the virus .
Anti-Inflammatory Properties
Cyclopenin has demonstrated anti-inflammatory properties by inhibiting nitric oxide production and the activation of NF-κB . This makes it a potential candidate for treating inflammatory conditions.
Inhibition of Inflammatory Mediators
Cyclopenin has been found to inhibit the formation of nitric oxide (NO) and the secretion of IL-6 in RAW264.7 cells at non-toxic concentrations . This suggests its potential use in controlling inflammation at the cellular level.
Inhibition of Upstream Signal of NF-κB Activation
Cyclopenin has been found to inhibit the upstream signal of NF-κB activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Inhibition of Expression of Inflammatory Factors
Cyclopenin has been found to inhibit the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in brain macrophages . This suggests its potential use in controlling neuroinflammation.
Potential Treatment for Neurodegenerative Diseases
Cyclopenin has shown potential as a treatment for neurodegenerative diseases. It was found to rescue learning impairment in an in vivo Alzheimer’s model using flies . This suggests its potential use in treating conditions like Alzheimer’s disease.
Selective Inhibition of Acetylcholinesterase (AChE)
Cyclopenin displays selective inhibition against acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter, and plays a key role in muscle function and memory. Inhibitors of AChE are used in the treatment of diseases like Alzheimer’s and myasthenia gravis.
Potential Use in Drug Discovery
Given its various biological activities, Cyclopenin could be a valuable compound in drug discovery. Its potential applications in treating viral infections, inflammation, and neurodegenerative diseases make it a promising candidate for further research .
作用機序
Target of Action
Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Cyclopenin increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor , Cyclopenin binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.
Biochemical Pathways
It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, Cyclopenin affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.
Pharmacokinetics
The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .
Result of Action
Cyclopenin has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that Cyclopenin could potentially be used in the treatment of neurodegenerative diseases.
Action Environment
The action, efficacy, and stability of Cyclopenin can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions
将来の方向性
特性
IUPAC Name |
(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKWZASYUZSBL-YOEHRIQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3'S)-4-Methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
Q & A
Q1: What is the molecular formula and weight of cyclopenin?
A1: Cyclopenin has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]
Q2: What are the key spectroscopic features of cyclopenin?
A2: Cyclopenin's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]
Q3: How is cyclopenin biosynthesized?
A3: Cyclopenin biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]
Q4: What is the role of cyclopeptine dehydrogenase in cyclopenin biosynthesis?
A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the cyclopenin precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.
Q5: How is the m-hydroxyl group introduced in cyclopenol?
A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on cyclopenin, generating cyclopenol. []
Q6: What are the known biological activities of cyclopenin?
A6: Cyclopenin exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: Cyclopenin derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: Cyclopenin analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []
Q7: How does cyclopenin inhibit SARS-CoV-2 Mpro?
A7: Molecular docking and dynamic simulation studies suggest that cyclopenin analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.
Q8: What is cyclopenase and what role does it play?
A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of cyclopenin and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]
Q9: What is the significance of the conversion of cyclopenin to viridicatin?
A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the cyclopenin-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []
Q10: What is known about the mechanism of cyclopenin's conversion to viridicatin?
A10: Studies suggest that the conversion of cyclopenin to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []
Q11: What factors influence the production of cyclopenin and related metabolites?
A11: Several factors can affect the production of cyclopenin and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []
Q12: What are the potential research areas for cyclopenin in the future?
A12: Several research avenues exist for further exploration of cyclopenin: * Structure-activity relationship studies: Synthesizing and evaluating cyclopenin analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying cyclopenin's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of cyclopenin and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating cyclopenin's therapeutic potential into clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)



